molecular formula C13H23N5O2 B7357117 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7357117
M. Wt: 281.35 g/mol
InChI Key: CFYDIEGIOAUOKY-UHFFFAOYSA-N
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Description

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as MPTI, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. MPTI is a triazolone derivative that has been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit the activity of beta-secretase, an enzyme that is responsible for the formation of amyloid beta plaques. This compound also inhibits the aggregation of tau protein, which prevents the formation of tau protein tangles. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, this compound has limited bioavailability, which may limit its effectiveness in therapeutic applications.

Future Directions

Future research on 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one could focus on improving its bioavailability and efficacy in therapeutic applications. Additionally, more studies could be conducted to investigate the potential of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Studies could also investigate the potential of this compound in combination with other therapeutic agents for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multistep process that starts with the reaction of 1-(2-Bromoethyl)piperidine with morpholine to form 1-(2-Morpholin-4-ylethyl)piperidine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1H-1,2,4-triazol-5(4H)-one. This compound is then reduced with sodium borohydride to obtain this compound.

Scientific Research Applications

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the formation of amyloid beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.

properties

IUPAC Name

3-[1-(2-morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c19-13-14-12(15-16-13)11-2-1-3-18(10-11)5-4-17-6-8-20-9-7-17/h11H,1-10H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYDIEGIOAUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2CCOCC2)C3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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